

## synonyms and alternative names for 4-Methoxybenzylamine

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Compound of Interest		
Compound Name:	4-Methoxybenzylamine	
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An In-depth Technical Guide to **4-Methoxybenzylamine**: Synonyms, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxybenzylamine**, a versatile primary amine utilized extensively in organic synthesis and pharmaceutical development. This document consolidates its nomenclature, physicochemical properties, and key applications, offering detailed experimental protocols and visual workflows to support researchers in their practical applications of this compound.

### Nomenclature and Identification

**4-Methoxybenzylamine** is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.



Identifier Type	Value
IUPAC Name	(4-methoxyphenyl)methanamine
CAS Number	2393-23-9
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO
Molecular Weight	137.18 g/mol [1]
EC Number	219-247-2[2]
MDL Number	MFCD00008122[3]

A comprehensive list of its common synonyms is provided below:

- p-Methoxybenzylamine[4][5]
- Anisylamine[4][5]
- (4-Methoxyphenyl)methylamine[5]
- 4-(Aminomethyl)anisole
- Benzenemethanamine, 4-methoxy-[4]
- 1-(4-Methoxyphenyl)methanamine[4]
- 4-Methoxybenzenemethanamine[5]
- NSC 9269[5]

## **Physicochemical and Spectroscopic Data**

A summary of the key physical and chemical properties of **4-Methoxybenzylamine** is presented in the table below, compiled from various sources.



Property	Value
Appearance	Clear colorless to pale yellow liquid[1][6]
Boiling Point	236-237 °C (lit.)[1][6]
Density	1.05 g/mL at 25 °C (lit.)[1][3]
Refractive Index (n20/D)	1.546 (lit.)[3][6]
Water Solubility	Highly soluble[1]
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ = 7.24 (d, J= 8.0 Hz, 2H), 6.86 (d, J= 8.0 Hz, 2H), 3.72 (s, 3H), 3.65 (s, 2H), 1.68 (brs, 2H)[1]
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ = 158.25, 136.82, 128.56, 113.91, 55.41, 45.60[1]

# Applications in Organic Synthesis and Drug Development

**4-Methoxybenzylamine** is a valuable building block and intermediate in a wide range of chemical transformations, owing to its reactive primary amine functionality and the electronic properties conferred by the methoxy group.

## Intermediate in Pharmaceutical Synthesis

**4-Methoxybenzylamine** is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

- Avanafil Synthesis: It serves as a crucial precursor for the synthesis of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[7]
- Meobentine Synthesis: This compound is a key intermediate in the production of Meobentine, a cardiac depressant used in managing heart rhythm irregularities.[4]
- Other Bioactive Molecules: It is also used in the preparation of COX-2 inhibitors with a pyrimidine scaffold and SIRT1 inhibitors, which have applications in anti-cancer treatments.



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## **Protecting Group Chemistry**

The 4-methoxybenzyl (PMB) group is a widely used protecting group for various functionalities in multi-step organic synthesis. **4-Methoxybenzylamine** can be used to introduce this protecting group. The PMB group is known for its stability under many reaction conditions and the multiple orthogonal methods available for its cleavage.[9]

## Synthesis of Heterocyclic Compounds and Other Bioactive Molecules

**4-Methoxybenzylamine** is a versatile reagent in the synthesis of diverse molecular scaffolds.

- Fatty Acid Amides: It reacts with fatty acids to form N-(4-methoxybenzyl)alkenamides, which have shown potential as antimicrobial agents.[10]
- 8-Azapurine Analogs: It is used in the synthesis of analogs of myoseverin and 8-azapurine, which exhibit antiproliferative activities.[6][11]

## **Experimental Protocols**

This section provides detailed methodologies for key synthetic procedures involving **4-Methoxybenzylamine**.

## General Synthesis of Fatty Acid Derived 4-Methoxybenzylamides

This protocol describes the synthesis of N-(4-methoxybenzyl)alkenamides, which have been investigated for their antimicrobial properties.[10]

#### Materials:

- Fatty Acid (5 mmol)
- DCC (N,N'-Dicyclohexylcarbodiimide) (5.5 mmol)
- 4-Methoxybenzylamine (5 mmol)



- DMAP (4-Dimethylaminopyridine) (catalytic amount)
- Dichloromethane (40 ml)
- 5% Acetic Acid
- Anhydrous Sodium Sulphate

#### Procedure:

- In a dried conical flask, dissolve the fatty acid (5 mmol), DCC (5.5 mmol), and 4-Methoxybenzylamine (5 mmol) in dichloromethane (40 ml).
- Add a catalytic amount of DMAP to the solution.
- Stir the reaction mixture mechanically at room temperature until the formation of the amide is complete (monitor by TLC).
- Filter off the N,N'-dicyclohexylurea (DCU) byproduct.
- Wash the filtrate successively with water (3 x 50 ml), 5% acetic acid, and again with water (3 x 50 ml).
- Dry the organic layer over anhydrous sodium sulphate.
- Remove the solvent under reduced pressure to yield the crude amide.
- Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane-ethyl acetate, 88:12, v/v).

## Synthesis of 4-Methoxybenzylamine via Reductive Amination

This procedure outlines a common method for the synthesis of **4-Methoxybenzylamine** from 4-methoxybenzaldehyde.[1]

#### Materials:



- 4-Methoxybenzaldehyde (0.05 mmol)
- Aqueous Ammonia (0.2 mmol)
- Palladium catalyst (2.0 mg)
- Water (10 ml, pH 2.0)
- Ethyl Acetate
- Saturated Salt Water
- · Anhydrous Sodium Sulphate

#### Procedure:

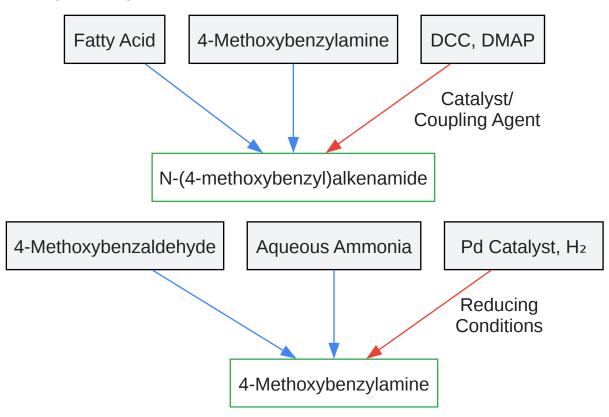
- In a 25 ml oven-dried reaction bottle equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (0.05 mmol), aqueous ammonia (0.2 mmol), and the palladium catalyst (2.0 mg).
- Add 10 ml of water (pH adjusted to 2.0).
- Stir the reaction mixture at room temperature for 3 hours under a hydrogen balloon.
- Monitor the reaction progress by TLC.
- Upon completion, extract the solution with saturated salt water and ethyl acetate (3 x 10 ml).
- Dry the combined organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the organic phase in a vacuum.
- Purify the product by column chromatography using silica gel.

## **Visualizing Synthetic Pathways**

Diagrams generated using Graphviz provide a clear visual representation of the synthetic workflows involving **4-Methoxybenzylamine**.



## Synthesis of Fatty Acid Amides from 4-Methoxybenzylamine



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